1-Bromo-3-chloro-2-iodobenzene
Overview
Description
1-Bromo-3-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-dichlorobenzene. The process typically includes:
Step 1: Bromination of 1,3-dichlorobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromo-3-chlorobenzene.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the reaction with sodium methoxide (NaOCH3) can yield methoxy-substituted derivatives.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodo, bromo, or chloro derivatives, and reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed:
- Methoxy-substituted derivatives.
- Biaryl compounds.
- Various halogenated derivatives depending on the reaction conditions .
Scientific Research Applications
1-Bromo-3-chloro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is utilized in the development of diagnostic agents and therapeutic drugs.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These halogens can participate in various electrophilic and nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-iodobenzene can be compared with other halogenated benzenes such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-iodobenzene
- 1-Chloro-2-iodobenzene
Uniqueness:
- The presence of three different halogens (bromine, chlorine, and iodine) on the benzene ring makes this compound unique in terms of its reactivity and potential applications. This combination of halogens allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1-bromo-3-chloro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMVCZMZRZGDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438359 | |
Record name | 1-Bromo-3-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450412-28-9 | |
Record name | 1-Bromo-3-chloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450412-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-chloro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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